molecular formula C19H30N2O3 B5639180 9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5639180
M. Wt: 334.5 g/mol
InChI Key: VPINBHWLMBQEPF-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals known as diazaspiro[5.5]undecane derivatives, which have garnered interest due to their broad range of pharmaceutical and biological activities. These activities include antihypertensive effects, as well as potential applications in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).

Synthesis Analysis

Synthesis methods for diazaspiro[5.5]undecane derivatives typically involve strategies like the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, leading to spiro-heterocyclic derivatives with high yields (Islam et al., 2017). Other methods include divergent synthesis approaches and intramolecular spirocyclization of pyridine substrates, demonstrating the versatility and efficiency in constructing these complex molecular architectures (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through techniques like NMR and X-ray crystallography, revealing that the cyclohexanone unit often prefers a chair conformation. These studies also highlight the importance of intermolecular hydrogen bonding and π–π stacking interactions in the crystal packing of these compounds (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael additions, aldol reactions, and Prins cascade cyclizations, to introduce functional groups and further diversify the molecular structure. These reactions are pivotal for modifying the compound's properties for specific biological activities (Reddy et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of diazaspiro[5.5]undecane derivatives can vary significantly depending on the substituents and structural modifications. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its bioavailability (Yang et al., 2008).

properties

IUPAC Name

9-(cyclohex-3-ene-1-carbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-24-14-13-21-15-19(8-7-17(21)22)9-11-20(12-10-19)18(23)16-5-3-2-4-6-16/h2-3,16H,4-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPINBHWLMBQEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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